(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine
Overview
Description
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine is an organic compound with the chemical formula C7H6ClF3N2. It is a white solid that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and ether . This compound is an important intermediate in organic synthesis, commonly used in the production of phenylhydrazine derivatives and other organic compounds, including pesticides, dyes, and pharmaceuticals .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various enzymes and proteins, potentially altering their function .
Mode of Action
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine, as a hydrazine derivative, is likely to participate in nucleophilic reactions. The nitrogen atom in the hydrazine group can act as a nucleophile, reacting with electrophilic carbon atoms in other molecules . This can lead to the formation of new bonds and changes in the structure of the target molecule.
Biochemical Pathways
Hydrazine derivatives are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The interaction of hydrazine derivatives with various targets can lead to changes in cellular processes and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine can be synthesized through the reaction of phenylhydrazine with trifluoromethyl chloride under alkaline conditions. The synthetic route involves the following steps :
- Phenylhydrazine is reacted with trifluoromethyl chloride in an alkaline solvent, such as sodium hydroxide solution.
- The reaction mixture is heated or washed to separate the product.
- The product is then crystallized or further purified to obtain the final this compound.
Chemical Reactions Analysis
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form hydrazines or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Comparison with Similar Compounds
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: This compound has two chlorine atoms instead of one, which can affect its reactivity and binding affinity.
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the chlorine atom, which can influence its chemical properties and applications.
2-Chlorophenylhydrazine: This compound lacks the trifluoromethyl group, which can impact its potency and specificity as an enzyme inhibitor.
The uniqueness of this compound lies in its combination of a chlorine atom and a trifluoromethyl group, which enhances its reactivity and binding affinity to target enzymes, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESZRGARIEOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371529 | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86398-98-3 | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4-(trifluoromethyl)phenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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